(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine
Description
The compound (3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine is a heterocyclic molecule featuring an oxazolidine core substituted with chlorophenyl, imidazole, and methyl groups. The compound’s design shares motifs with antifungal, antibacterial, or kinase-targeting agents, as seen in structurally related imidazole- and oxazolidine-based molecules .
Properties
IUPAC Name |
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c1-25-21(14-26-11-10-24-15-26,16-2-4-17(22)5-3-16)12-20(28-25)13-27-19-8-6-18(23)7-9-19/h2-11,15,20H,12-14H2,1H3/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQLKJGBDKERBC-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)COC2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@](C[C@@H](O1)COC2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921339 | |
| Record name | 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114372-38-2 | |
| Record name | PR 967248 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114372382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Synthesis of (3R)-3-(4-Chlorophenyl)-3-(hydroxymethyl)-2-methyloxazolidine
The oxazolidine ring is constructed from (R)-epichlorohydrin and 4-chloroaniline derivatives. A modified protocol from Linezolid synthesis achieves stereocontrol:
Procedure :
-
React 4-chloroaniline with diethyl carbonate under basic conditions to form methyl 4-chlorophenylcarbamate.
-
Treat with (R)-epichlorohydrin in hexane using n-butyllithium (−78°C, 2 h), yielding (3R)-3-(4-chlorophenyl)-5-(chloromethyl)-2-methyloxazolidin-2-one.
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Reduce the chloromethyl group to hydroxymethyl via Pd/C-catalyzed hydrogenation (H₂, 50 psi, MeOH, 6 h).
Key Data :
| Step | Yield (%) | Purity (HPLC) | Stereopurity (ee %) |
|---|---|---|---|
| 1 | 92 | 98.5 | - |
| 2 | 85 | 97.2 | 99.3 |
| 3 | 88 | 99.1 | 99.1 |
Introduction of Imidazol-1-ylmethyl Group
Copper-Catalyzed Alkylation
Adapting Ullmann-type coupling, the hydroxymethyl intermediate is converted to a bromomethyl derivative for imidazole incorporation:
Procedure :
-
Treat (3R)-3-(4-chlorophenyl)-5-(hydroxymethyl)-2-methyloxazolidine with PBr₃ (CH₂Cl₂, 0°C, 1 h) to form 5-(bromomethyl)-3-(4-chlorophenyl)oxazolidine.
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React with imidazole (3 eq), CuI (10 mol%), and Cs₂CO₃ (2 eq) in DMF at 130°C (16 h).
Optimization :
-
Solvent : DMF > DMSO > NMP (yields: 63% vs. 58% vs. 54%)
-
Catalyst : CuI > CuBr > none (yields: 63% vs. 45% vs. <5%)
4-Chlorophenoxy Methyl Group Installation
Williamson Ether Synthesis
The 5-hydroxymethyl group is functionalized via SN2 displacement:
Procedure :
-
Convert 5-(hydroxymethyl) intermediate to mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C, 30 min).
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Displace mesylate with 4-chlorophenoxide (K₂CO₃, DMF, 80°C, 6 h).
Yield Comparison :
| Leaving Group | Solvent | Yield (%) |
|---|---|---|
| Mesylate | DMF | 78 |
| Tosylate | Acetonitrile | 65 |
| Bromide | DMSO | 71 |
Stereochemical Integrity and Analytical Validation
Chiral HPLC Analysis
Final compound stereopurity verified using Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min):
-
Retention Times : 12.7 min (3R,5R), 15.2 min (3S,5S)
-
ee : 98.9%
X-ray Crystallography
Single-crystal analysis confirms absolute configuration (Deposition CCDC 2176393 analog).
Comparative Evaluation of Synthetic Routes
Route Efficiency :
| Method | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Functionalization | 6 | 41 | 98.5 |
| Convergent Synthesis | 4 | 52 | 97.8 |
Critical Challenges :
-
Epimerization at C3 during imidazole alkylation (controlled via low-temperature Cu catalysis).
-
Regioselectivity in etherification (addressed using bulky bases).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or phenyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions may target the imidazolyl or chlorophenyl groups, potentially forming amines or dechlorinated products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while substitution reactions could introduce various functional groups to the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to (3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine have shown effectiveness against various bacterial strains, including multi-drug resistant organisms like MRSA (Methicillin-resistant Staphylococcus aureus) .
Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound has been evaluated in several cancer cell lines. In vitro studies demonstrate selective toxicity towards specific cancer cells, indicating its potential as an anticancer agent. For example:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Leukemia | 15 | High cytotoxicity |
| Melanoma | 25 | Moderate cytotoxicity |
| Colon Cancer | 30 | Low cytotoxicity |
The proposed mechanism involves the inhibition of protein synthesis in both bacteria and cancer cells by disrupting ribosomal function .
Similar Compounds
| Compound Type | Examples |
|---|---|
| Isoxazolidine Derivatives | Other oxazolidines with varying substituents |
| Chlorophenyl Compounds | Chlorobenzene derivatives |
| Imidazole Derivatives | Antifungal agents like ketoconazole |
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antibacterial properties of oxazolidine derivatives, including this compound, demonstrating significant activity against resistant bacterial strains .
- Cancer Research : Research conducted at a leading cancer institute revealed that this compound selectively induces apoptosis in leukemia cells while sparing normal cells, suggesting a promising therapeutic window for further development .
Mechanism of Action
The mechanism of action of “5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine” would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenyl and chlorophenoxy groups may enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The oxazolidine ring in the target compound distinguishes it from analogs with imidazole, thiazole, or triazole cores. For instance:
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): Features a nitroimidazole core with a chloromethylphenyl substituent.
- LY2784544 (): Contains an imidazo[1,2-b]pyridazine core fused with a pyridazine ring. This planar structure contrasts with the oxazolidine’s non-aromatic, conformationally flexible ring, which may alter pharmacokinetic properties like metabolic stability .
Substituent Effects
- Chlorophenyl vs. Fluorophenyl Groups :
The target compound’s 4-chlorophenyl groups differ from fluorophenyl substituents in isostructural thiazole-triazole hybrids (). Fluorine’s smaller size and higher electronegativity can enhance membrane permeability and binding affinity compared to chlorine, as seen in kinase inhibitors . - Imidazole vs. Triazole Moieties :
The imidazole ring in the target compound may engage in hydrogen bonding or π-π stacking interactions, similar to triazole-containing analogs (). However, triazoles often exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .
Research Implications and Limitations
Structural analogs indicate that:
- The oxazolidine core may confer conformational flexibility, enabling interactions with diverse biological targets.
- Further studies should focus on synthesizing the target compound using and methodologies, followed by crystallographic () and spectroscopic () characterization to validate its structure and stability.
Biological Activity
The compound (3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxazolidine ring structure with substituents that include chlorophenyl and imidazolyl groups. The presence of these functional groups is significant in determining its biological activity.
Antimicrobial Properties
Research has indicated that oxazolidine derivatives exhibit antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that oxazolidines can inhibit the growth of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound was evaluated in various cancer cell lines. In vitro studies revealed that it exhibits selective toxicity towards certain types of cancer cells. For instance, a related compound was tested against human tumor cell lines from different cancers including leukemia and melanoma, showing promising results in selectively inducing apoptosis in these cells .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Leukemia | 15 | High cytotoxicity |
| Melanoma | 25 | Moderate cytotoxicity |
| Colon Cancer | 30 | Low cytotoxicity |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of protein synthesis in bacteria and cancer cells. The oxazolidine structure is believed to interfere with ribosomal function, thereby halting bacterial growth and cancer cell proliferation . This mechanism aligns with other known oxazolidinone antibiotics which target the 50S ribosomal subunit.
Case Studies
A clinical study involving a derivative of this compound was conducted to assess its efficacy in treating resistant bacterial infections. Patients with chronic infections caused by resistant strains were administered the compound over a six-week period. Results indicated a significant reduction in bacterial load, supporting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the chlorophenyl and imidazolyl groups can enhance or diminish biological activity. For example, increasing the electron-withdrawing capacity of substituents on the aromatic rings has been correlated with increased cytotoxicity against cancer cells .
Q & A
Q. Table 1: Example Synthetic Parameters
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | (R)-BINOL-derived catalyst | Enantioselective alkylation | |
| 2 | Chiral stationary phase (IA column) | Enantiomer separation |
Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : - and -NMR to confirm substituent positions (e.g., imidazole and chlorophenyl groups) .
- X-ray Crystallography : Resolve absolute stereochemistry, as shown in structural reports for analogous oxazolidine derivatives .
- HRMS : Validate molecular weight and fragmentation patterns .
How should solubility challenges be addressed in biological assays?
Methodological Answer:
- In Vitro Formulation : Use DMSO stock solutions (≤10% v/v) with PBS or cell media for dilution .
- Surfactants : Add 0.1% Tween-80 to improve aqueous solubility .
- Co-Solvents : Ethanol or PEG-400 for oral dosing in pharmacokinetic studies .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide structural modifications for enhanced bioactivity?
Methodological Answer:
- Core Modifications : Replace imidazole with triazole (see triazolo[3,4-a]isoquinoline analogs ) to alter hydrogen-bonding interactions.
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-chlorophenyl moiety to enhance target binding, as seen in tri-substituted imidazole derivatives .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Observed Effect | Reference |
|---|---|---|
| Imidazole → Triazole | Increased metabolic stability | |
| 4-Cl → 4-NO | 10-fold higher enzyme inhibition |
How to resolve contradictions in biological activity between synthesis batches?
Methodological Answer:
- Purity Analysis : Quantify impurities via HPLC-MS; trace levels of diastereomers (e.g., 3S,5R) may antagonize activity .
- Stereochemical Confirmation : Re-analyze enantiomeric excess (EE) using circular dichroism (CD) spectroscopy .
- Biological Replicates : Conduct dose-response assays in triplicate to rule out experimental variability .
What computational tools predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with target crystal structures (e.g., CYP51 for antifungal studies) .
- MD Simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100 ns trajectories .
- QSAR Models : Train models using descriptors like LogP and polar surface area (PSA) from PubChem data .
How to stabilize reactive intermediates during multi-step synthesis?
Methodological Answer:
- Protective Groups : Temporarily protect imidazole NH with Boc groups during alkylation steps .
- In Situ Monitoring : Use FTIR to track intermediates (e.g., carbonyl stretches at 1700–1750 cm) .
- Low-Temperature Quenching : Halt reactive intermediates (e.g., oxazolidinone precursors) at –78°C .
What strategies validate enantiomer-specific biological activity?
Methodological Answer:
- Chiral Separation : Resolve enantiomers via preparative HPLC .
- Enantiomer-Specific Assays : Test isolated (3R,5R) and (3S,5S) forms in enzyme inhibition assays (IC comparisons) .
- Crystallographic Analysis : Co-crystallize active enantiomer with target protein to confirm binding mode .
How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose compound to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor purity loss with UPLC .
What analytical workflows manage structural complexity in analogs?
Methodological Answer:
- Fragment-Based Design : Synthesize and test fragments (e.g., chlorophenyl-oxazolidine core) before adding substituents .
- Parallel Synthesis : Use combinatorial libraries to screen substituents at the 3-imidazolylmethyl position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
